molecular formula C22H18N4OS2 B2645056 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 893995-77-2

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2645056
CAS RN: 893995-77-2
M. Wt: 418.53
InChI Key: AHWNLQMCWRWEQH-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazoles are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazoles can vary widely depending on the specific compound and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary widely depending on the specific compound. For example, they are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles exhibit promising antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on tumor cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells . Investigating this compound’s mechanism of action and potential clinical applications could be a valuable avenue for further research.

Antimicrobial Activity

Thiazoles have been explored as antimicrobial agents. Notably, sulfathiazole—an antimicrobial drug—contains a thiazole ring. Investigating the antimicrobial efficacy of our compound against bacteria and fungi could provide insights into its therapeutic potential .

Antifungal Properties

Thiazoles, including our compound, have antifungal activity. Abafungin, another thiazole-based antifungal drug, highlights the relevance of this scaffold in combating fungal infections. Investigating the specific antifungal mechanisms and potential applications of our compound is crucial .

Antiviral Applications

Ritonavir, an antiretroviral drug, contains a thiazole ring. Exploring whether our compound exhibits antiviral activity against specific viruses could be an exciting avenue for research .

Neuroprotective Effects

Thiazoles have been investigated for their neuroprotective properties. Understanding how our compound interacts with neural pathways and its potential role in neurodegenerative diseases could be valuable .

Antioxidant and Anti-Inflammatory Potential

Thiazoles may act as antioxidants and anti-inflammatory agents. Investigating the ability of our compound to scavenge free radicals and modulate inflammatory responses could provide valuable insights .

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazoles can also vary widely depending on the specific compound and its intended use. For example, some compounds in this class have been shown to have antitumor activity .

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b][1,3]thiazoles can also vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research into imidazo[2,1-b][1,3]thiazoles are likely to continue to focus on their potential biological activities and pharmaceutical applications . This includes further exploration of their anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic properties .

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-14-19(29-21(23-14)16-5-3-2-4-6-16)20(27)24-17-9-7-15(8-10-17)18-13-26-11-12-28-22(26)25-18/h2-10,13H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWNLQMCWRWEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

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